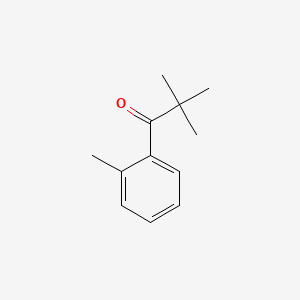

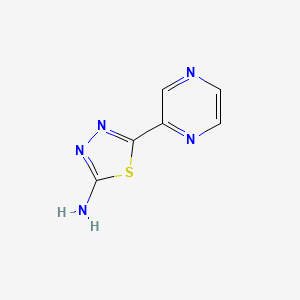

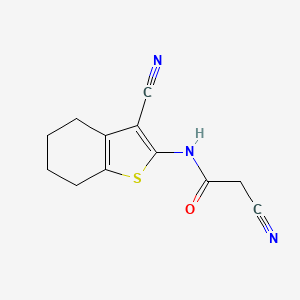

![molecular formula C10H12ClN3 B1312117 (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine CAS No. 866142-68-9](/img/structure/B1312117.png)

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” is a unique chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for its synthesis include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazo[1,2-a]pyridine ring with a chlorine atom at the 6-position and a dimethylamino group attached .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of numerous synthetic studies due to their wide range of biological activities . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Chemistry and Properties of Related Compounds

Variability in Chemistry and Properties

A study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine and benzimidazole derivatives, emphasizing their spectroscopic properties, magnetic properties, and potential for biological and electrochemical activity. This research suggests a foundation for investigating analogs, including those similar to the compound , for various applications beyond pharmacology (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and imidazole derivatives, demonstrate their utility in organic synthesis, catalysis, and potential medicinal applications. These compounds, due to their versatile synthetic intermediates and biological significance, hold importance in the development of metal complexes and catalyst design (Li et al., 2019).

Optoelectronic Materials

Research into quinazolines and pyrimidines for their use in optoelectronic materials highlights the potential of these compounds in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of similar heterocyclic fragments into π-extended conjugated systems could be valuable for creating novel optoelectronic materials, suggesting applications for related compounds in material science and electronics (Lipunova et al., 2018).

Applications Beyond Pharmacology

Optical Sensors

Compounds with heteroatoms, including pyridine and imidazole derivatives, have been employed as recognition units in the synthesis of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, indicating potential research avenues for related compounds in sensor technology and materials science (Jindal & Kaur, 2021).

Central Nervous System (CNS) Acting Drugs

A literature search identified heterocycles with nitrogen, such as pyridine and imidazole, as potential lead molecules for synthesizing compounds with CNS activity. This insight suggests that related compounds could be explored for their effects on the CNS, opening research possibilities in neuroscience and pharmacology (Saganuwan, 2017).

Direcciones Futuras

Given the broad spectrum of biological activities displayed by imidazo[1,2-a]pyridines, future research could focus on exploring the potential pharmaceutical applications of this compound. Additionally, further studies could aim to improve the ecological impact of the synthesis methods and overcome any challenges associated with the reported methods .

Propiedades

IUPAC Name |

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRURUMISQLJOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197448 |

Source

|

| Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |

CAS RN |

866142-68-9 |

Source

|

| Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

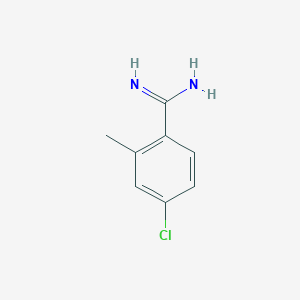

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)

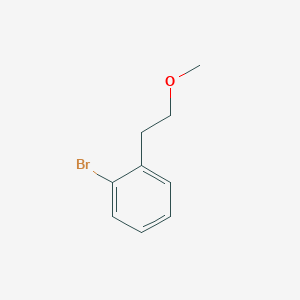

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)

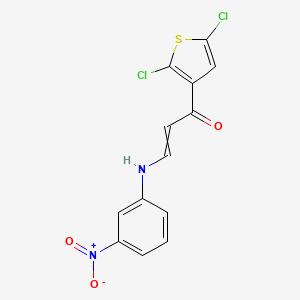

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)